molecular formula C6H5N3O4 B3427559 2,3-Dinitroaniline CAS No. 602-03-9

2,3-Dinitroaniline

Cat. No. B3427559
CAS RN: 602-03-9
M. Wt: 183.12 g/mol
InChI Key: CGNBQYFXGQHUQP-UHFFFAOYSA-N
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Description

2,3-Dinitroaniline is a member of the dinitroanilines, a class of chemical compounds with the chemical formula C6H5N3O4 . Dinitroanilines are derived from both aniline and dinitrobenzenes . They are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .


Synthesis Analysis

A continuous and selective method for synthesis of dinitro herbicides, which includes 2,3-Dinitroaniline, through a one-step dinitration approach has been successfully developed in microreactor systems . This method is considered safer and more efficient than the conventional two-step batch process .


Chemical Reactions Analysis

Dinitroanilines, including 2,3-Dinitroaniline, are microtubule inhibitors, targeting tubulin proteins in plants and protists . They have been used as pre-emergence herbicides for weed control for decades .


Physical And Chemical Properties Analysis

2,3-Dinitroaniline has a molar mass of 183.12 g/mol . It appears as a colorless to yellowish combustible powder . The density of 2,3-Dinitroaniline is approximately 1.6±0.1 g/cm3 . It has a boiling point of 423.9±25.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Impact and Degradation

The environmental fate of related dinitroaniline compounds like trifluralin, which shares structural similarities with 2,3-Dinitroaniline, has been extensively studied. These investigations offer insights into the degradation, mobility, and persistence of such compounds in agricultural settings. Trifluralin, for instance, undergoes rapid degradation under sunlight in various media and is subject to microbial and chemical dissipation processes in soil, water, and sediments. It has low water solubility and strong soil binding, leading to minimal groundwater contamination risk. Such studies highlight the environmental behavior of dinitroaniline herbicides, suggesting implications for 2,3-Dinitroaniline's environmental management and degradation pathways (Grover et al., 1997).

Applications in Biotechnology and Agriculture

In the realm of biotechnology and agriculture, research on compounds structurally related to 2,3-Dinitroaniline, such as dinitrochlorobenzene and dinitrophenolic compounds, indicates their potential in stimulating immune responses or acting as protecting groups in synthetic chemistry. Such functionalities can be extrapolated to suggest that 2,3-Dinitroaniline could find applications in developing novel agricultural chemicals or in biochemical research as a precursor for synthesizing compounds with specific biological activities. For instance, the use of photosensitive protecting groups, including dinitrobenzyl derivatives, in synthetic chemistry for controlled release of active molecules underlies a potential application area for 2,3-Dinitroaniline derivatives (Amit et al., 1974).

Safety And Hazards

2,3-Dinitroaniline is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNBQYFXGQHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROANILINE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID80949347
Record name 2,3-Dinitroaniline
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Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.
Record name DINITROANILINE
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Product Name

2,3-Dinitroaniline

CAS RN

26471-56-7, 602-03-9
Record name DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
PC Chen, SC Tzeng, FM Chang - Computers & chemistry, 1999 - Elsevier
The molecular structures of six positional dinitroaniline isomers and six positional trinitroaniline isomers were calculated by a density functional theory of the Becke’s three-parameter …
Number of citations: 4 www.sciencedirect.com
LH Welsh - Journal of the American Chemical Society, 1941 - ACS Publications
A crystalline pale yellow substance has been isolatedfrom oil-free soybean meal. The data on this substance and its derivatives are in agreement with the data for genistin and its …
Number of citations: 31 pubs.acs.org
DP Self, DE West, MR Stillings - Journal of the Chemical Society …, 1980 - pubs.rsc.org
cine and tele Substitutions in the Reaction of 2,3-Dinitroaniline with Secondary Aminest Page 1 JCS CHEM. COMM., 1980 cine and tele Substitutions in the Reaction of 2,3-Dinitroaniline with …
Number of citations: 9 pubs.rsc.org
JH Ridd, EFV Scriven - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement - Journal of the Chemical …
Number of citations: 8 pubs.rsc.org
KH Pausacker, JG Scroggie - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… 2 : 3-dinitroacetanilide is hydrolysed to 2 : 3-dinitroaniline in Myo yield when heated with … conditions, 2 : 3-dinitroaniline is similarly rearranged. Thus, when 2 : 3dinitroaniline is heated …
Number of citations: 0 pubs.rsc.org
JT Murphy, JH Ridd - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
A number of substituted 2-nitroanilines rearrange in concentrated sulphuric acid at 110 C to yield products that appear to be derived from 1,3-migration of the 2-nitro-group. For 2,3-…
Number of citations: 5 pubs.rsc.org
EF Alder, WL Wright, QF Soper - Control of seedling grasses in turf …, 1960 - cabdirect.org
Diphenylacetonitrile (L-13489) was tested in areas of turf in which Digitaria ischaemum was the dominant weed; D. sanguinalis, Setaria glauca [Setaria pumila], S. viridis and Eleusine …
Number of citations: 50 www.cabdirect.org
DL VIVIAN, JL HARTWELL… - The Journal of Organic …, 1955 - ACS Publications
In continuation of the project of demonstrating the general applicability of ring closure through the nitro group to the synthesis of a wide variety of phen-azines, the formation of …
Number of citations: 19 pubs.acs.org
V Milata, M Bella - Organic preparations and procedures …, 2006 - Taylor & Francis
Electrophilic sulfonations of aromatic compounds such as naphthalene, performed under kinetic control, give products different from those carried out under thermodynamically …
Number of citations: 3 www.tandfonline.com
MŠ Bella, V Milata - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
4‐Nitrobenzoselenadiazole was methylated with dimethylsulphate to give corresponding 1‐N‐methyl‐4‐nitrobenzoselenadiazolium methylsulphate which after alkaline ring‐opening …
Number of citations: 9 onlinelibrary.wiley.com

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